Boiling Point Elevation vs. Linear Propylene Glycol Monobutyrate Enables Higher Thermal Process Tolerance
Propylene glycol 2-(2-methylbutyrate) exhibits a boiling point of 238–240 °C [1], which is approximately 10–12 °C higher than the 227–228 °C reported for the linear-chain analog propylene glycol monobutyrate . This elevation, attributable to the additional methyl branch on the acid moiety, provides greater resistance to distillative losses during high-temperature food processing such as baking and extrusion.
| Evidence Dimension | Boiling point at atmospheric pressure |
|---|---|
| Target Compound Data | 238–240 °C |
| Comparator Or Baseline | Propylene glycol monobutyrate (CAS 29592-95-8): 227–228 °C |
| Quantified Difference | +10 to +12 °C (4.4–5.3% increase) |
| Conditions | Atmospheric pressure (760 mmHg); JECFA specification method [1]; vendor specification |
Why This Matters
In baked goods and thermally processed flavors, a higher boiling point reduces volatile flavor loss, directly impacting flavor yield and cost-in-use for procurement decisions.
- [1] FAO/WHO JECFA. Specifications for Flavourings: Propyleneglycol mono-2-methylbutyrate. 2010. View Source
